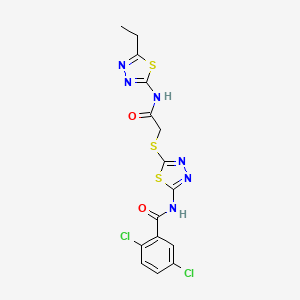

2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiadiazole derivatives, including compounds similar to "2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide", are of great interest in scientific research due to their wide range of biological activities and applications in various fields such as semiconductors, polymers, and as potential inhibitors for certain enzymes (Pavlova et al., 2022).

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of hydrazinecarbothioamide with various reagents to produce highly specific and functionalized compounds. A reported method includes the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under specific conditions to obtain the desired thiadiazole derivative in high yield (Pavlova et al., 2022).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is confirmed using techniques such as 1H and 13C NMR spectroscopy, which provide detailed information about the compound's framework and functional groups (Pavlova et al., 2022).

Chemical Reactions and Properties

Thiadiazole compounds exhibit a variety of chemical behaviors, including potential as enzyme inhibitors. Molecular docking studies can show these compounds forming strong complexes with enzyme active sites, indicating their potential for drug development (Pavlova et al., 2022).

Scientific Research Applications

Synthesis and Derivatives

Thiadiazoles, including compounds structurally related to 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, are synthesized through various methods that allow for the introduction of diverse functional groups, enhancing their potential in scientific research. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared through oxidative dimerization of thioamides in the presence of electrophilic reagents, yielding high yields under relatively mild conditions (Takikawa et al., 1985). This method's efficiency lays the groundwork for synthesizing complex thiadiazole derivatives, potentially including the subject compound.

Antimicrobial and Antitumor Activities

Thiadiazole derivatives exhibit significant biological activities, making them valuable in medicinal chemistry research. For example, certain benz-2,1,3-thiadiazole derivatives, upon complexation with metals like palladium and platinum, have shown promising antitumor activities (Myuller et al., 1980). This suggests that structurally related compounds, such as 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, could also possess similar biological properties, warranting further investigation into their potential antimicrobial and antitumor applications.

Molecular Docking and Biological Properties Evaluation

The synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, including microwave-assisted methods, has led to compounds with significant anticancer activities against various human cancer cell lines. Molecular docking studies of these compounds can predict their mechanism of action, suggesting their interaction with biological targets (Tiwari et al., 2017). This indicates the potential of 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives in contributing valuable insights into the design of new anticancer agents.

properties

IUPAC Name |

2,5-dichloro-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6O2S3/c1-2-11-20-21-13(27-11)18-10(24)6-26-15-23-22-14(28-15)19-12(25)8-5-7(16)3-4-9(8)17/h3-5H,2,6H2,1H3,(H,18,21,24)(H,19,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFNXFMKKJPJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)